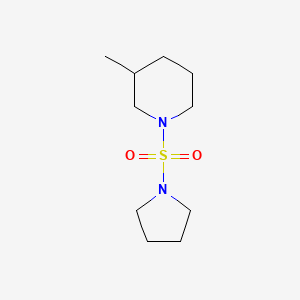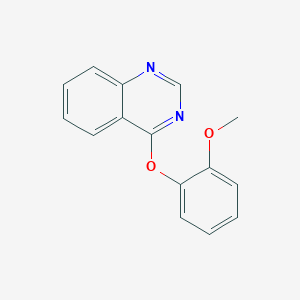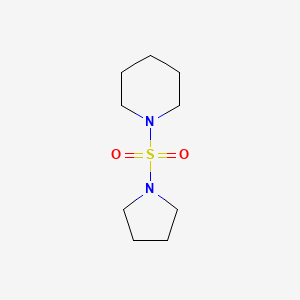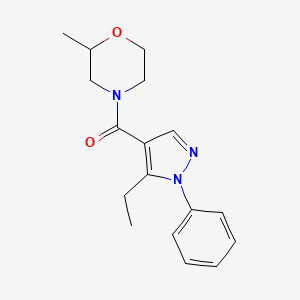![molecular formula C14H15FN2O3S B7509678 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of a class of enzymes known as protein kinases, which play a critical role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. In
Mecanismo De Acción
The mechanism of action of 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole involves the inhibition of protein kinases. Specifically, this compound targets a group of enzymes known as cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. By inhibiting CDKs, 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole has been shown to have other biochemical and physiological effects. For example, this compound has been found to inhibit the growth of certain viruses, including HIV and hepatitis C. It has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole in lab experiments is its high potency and specificity. This compound has been shown to be a highly effective inhibitor of CDKs, making it a valuable tool for studying the role of these enzymes in cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Like many other chemical compounds, 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole can have adverse effects on cells and organisms at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole. One area of interest is in the development of more potent and specific inhibitors of CDKs for use in cancer treatment. Researchers may also investigate the use of this compound in the treatment of other diseases, such as viral infections and inflammatory conditions. Additionally, further studies may be conducted to better understand the potential toxicity of this compound and to develop methods for minimizing its adverse effects. Overall, 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole has the potential to be a valuable tool in medical research, with many possible applications in the development of new treatments and therapies.
Métodos De Síntesis
The synthesis of 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole involves a multi-step process that begins with the reaction of 8-fluoro-3,4-dihydro-2H-quinoline with methanesulfonyl chloride to form 8-fluoro-3,4-dihydro-2H-quinolinesulfonamide. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole in the presence of a base to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole has been extensively studied for its potential applications in medical research. One of the most promising areas of research is in the development of cancer treatments. Protein kinases are often overexpressed in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these enzymes, compounds like 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole can help to slow or stop the growth of cancer cells.
Propiedades
IUPAC Name |
4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S/c1-9-14(10(2)20-16-9)21(18,19)17-8-4-6-11-5-3-7-12(15)13(11)17/h3,5,7H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLZKYZCVAENGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)



![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)
